molecular formula C9H11ClN4 B13335891 6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine

6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine

Katalognummer: B13335891
Molekulargewicht: 210.66 g/mol
InChI-Schlüssel: FUOMPLGTAUDSFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine is a compound that features a benzene ring substituted with a chlorine atom and an imidazole moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-1,3-diaminobenzene with a suitable imidazole precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like nickel or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding imidazole derivative with an additional oxygen-containing functional group, while substitution reactions can introduce various functional groups onto the benzene ring .

Wissenschaftliche Forschungsanwendungen

6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Wirkmechanismus

The mechanism of action of 6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine is unique due to its specific substitution pattern and the presence of both chlorine and imidazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H11ClN4

Molekulargewicht

210.66 g/mol

IUPAC-Name

4-chloro-3-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine

InChI

InChI=1S/C9H11ClN4/c10-7-2-1-6(11)5-8(7)14-9-12-3-4-13-9/h1-2,5H,3-4,11H2,(H2,12,13,14)

InChI-Schlüssel

FUOMPLGTAUDSFS-UHFFFAOYSA-N

Kanonische SMILES

C1CN=C(N1)NC2=C(C=CC(=C2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.